molecular formula C8H11FN2O2S B1471257 N-ethyl-N-(2-fluorophenyl)aminosulfonamide CAS No. 1564560-44-6

N-ethyl-N-(2-fluorophenyl)aminosulfonamide

Cat. No. B1471257
M. Wt: 218.25 g/mol
InChI Key: VPDAGNFGRAODHD-UHFFFAOYSA-N
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Description

“N-ethyl-N-(2-fluorophenyl)aminosulfonamide” is a chemical compound with the CAS Number: 1564560-44-6 . It has a molecular weight of 218.25 .

Physical and Chemical Properties The compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Biocatalytic Metabolite Production : A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, facilitating the full structure characterization by nuclear magnetic resonance spectroscopy. This approach supports drug metabolism studies by providing analytical standards for monitoring drug metabolites (Zmijewski et al., 2006).

  • Crystal Structure Analysis : Research on the synthesis and crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate highlighted the importance of structural characterization in understanding the molecular interactions and properties of synthesized compounds (Sapnakumari et al., 2014).

  • Antiproliferative Agents : A series of sulfonamide derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showcasing the potential of sulfonamide compounds in therapeutic applications (Pawar et al., 2018).

Chemical Biology and Pharmacology

  • Enzyme Inhibition : Studies on sulfonamide derivatives revealed their potential as enzyme inhibitors, with specific sulfonamides showing high potency and selectivity towards targets such as phenylethanolamine N-methyltransferase (PNMT), highlighting their relevance in medicinal chemistry and drug design (Grunewald et al., 2006).

  • MGAT2 Inhibition : Optimization of sulfonamide compounds led to the identification of potent inhibitors for monoacylglycerol acyltransferase 2 (MGAT2), demonstrating the role of these molecules in modulating triglyceride synthesis and their potential in treating metabolic disorders (Busujima et al., 2016).

  • Fluorosulfonylethylation : A novel method for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation was developed, expanding the toolkit for chemical biology and pharmacology research by providing a facile approach for the synthesis of structurally diverse sulfonyl fluoride compounds (Xu et al., 2019).

Environmental and Analytical Chemistry

  • Environmental Degradability : Research into the biotransformation of perfluoroalkyl acid precursors, including sulfonamide-based compounds, underscores the environmental impact of these materials and the need for understanding their fate and degradation pathways in various ecosystems (Zhang et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[ethyl(sulfamoyl)amino]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2S/c1-2-11(14(10,12)13)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDAGNFGRAODHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(2-fluorophenyl)aminosulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-N-(2-fluorophenyl)aminosulfonamide
Reactant of Route 2
N-ethyl-N-(2-fluorophenyl)aminosulfonamide
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N-ethyl-N-(2-fluorophenyl)aminosulfonamide
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N-ethyl-N-(2-fluorophenyl)aminosulfonamide
Reactant of Route 5
N-ethyl-N-(2-fluorophenyl)aminosulfonamide
Reactant of Route 6
N-ethyl-N-(2-fluorophenyl)aminosulfonamide

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